4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-26-18-8-13(9-19(27-2)20(18)28-3)11-24-21(25)17-10-15(12-23-17)14-4-6-16(22)7-5-14/h4-10,12,23H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIOUYMYTIFMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Vinylogous Carbamates for Pyrrole Core Assembly
The regiospecific synthesis of 1,2,3,4-tetrasubstituted pyrroles from vinylogous carbamates provides a foundational route for constructing the 4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide scaffold. Vinylogous carbamates, derived from 2-arylacetic acids and N,N-dimethylformamide dimethylacetal (DMFA), undergo amine exchange reactions followed by base-mediated cyclization. For instance, reacting DMFA with 4-fluorophenylacetic acid generates the corresponding vinylogous carbamate, which is subsequently treated with 3,4,5-trimethoxybenzylamine to facilitate nucleophilic displacement (Scheme 1). Sodium ethoxide in tetrahydrofuran (THF) induces cyclization, yielding the pyrrole ring with a 4-(4-fluorophenyl) substituent.
Key Reaction Conditions
- Vinylogous carbamate formation : 2-arylacetic acid (1.0 equiv), DMFA (1.2 equiv), 80°C, 12 h (Yield: 91–99%).
- Amine exchange : Vinylogous carbamate (1.0 equiv), 3,4,5-trimethoxybenzylamine (1.5 equiv), acetic acid (0.1 equiv), ethanol, reflux, 6 h.
- Cyclization : Sodium ethoxide (2.0 equiv), THF, 0°C to room temperature, 2 h (Yield: 52–86%).
This method’s efficacy is evidenced by analogous syntheses of 3-acetoxypyrroles, where polar substituents enhance solubility and binding properties.
Amide Coupling of Pyrrole-2-Carboxylic Acid with 3,4,5-Trimethoxybenzylamine
A convergent approach involves coupling pre-synthesized pyrrole-2-carboxylic acid derivatives with 3,4,5-trimethoxybenzylamine. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) or via carbodiimide reagents (e.g., HATU, EDCl) facilitates amide bond formation. For example, 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is treated with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), followed by addition of 3,4,5-trimethoxybenzylamine to yield the target compound.
Optimized Coupling Protocol
- Activation : 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, 0°C, 30 min.
- Amidation : 3,4,5-Trimethoxybenzylamine (1.1 equiv), room temperature, 12 h (Yield: 70–85%).
This method’s scalability is demonstrated in the synthesis of Glimepiride-related compounds, where analogous couplings achieve >85% yields under mild conditions.
Friedel-Crafts Acylation for Direct Functionalization
Intramolecular Friedel-Crafts acylation offers an alternative route to install the 4-fluorophenyl group post-pyrrole formation. Triflic anhydride-mediated cyclization of acylimidazolium intermediates, derived from vinylogous carbamates, enables regioselective C-4 substitution. For instance, treating a pre-functionalized pyrrole precursor with triflic anhydride in dichloromethane induces electrophilic aromatic substitution at the para position, followed by quenching with 4-fluorophenylmagnesium bromide.
Critical Parameters
- Electrophilic activation : Triflic anhydride (2.0 equiv), dichloromethane, −78°C, 1 h.
- Nucleophilic quenching : 4-Fluorophenylmagnesium bromide (1.5 equiv), tetrahydrofuran, −78°C to room temperature, 4 h (Yield: 65–75%).
This method aligns with strategies for synthesizing 3-arylquinolones, where Friedel-Crafts acylation ensures precise regiochemistry.
Protection-Deprotection Strategies for Amino and Carboxyl Groups
Multi-step syntheses often necessitate protective groups to prevent side reactions. The use of tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection and 9-fluorenylmethyloxycarbonyl (Fmoc) groups for amines is prevalent. For example, during the coupling of 3,4,5-trimethoxybenzylamine to the pyrrole core, transient protection of the pyrrole nitrogen with a trimethylsilyl group prevents undesired N-alkylation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the free amine post-coupling.
Protection Example
- Silylation : 1H-Pyrrole-2-carboxylic acid (1.0 equiv), TBSCl (1.2 equiv), imidazole (2.0 equiv), DMF, room temperature, 6 h.
- Deprotection : TBAF (1.5 equiv), THF, 0°C, 1 h (Yield: 90–95%).
Comparative Analysis of Methodologies
| Method | Yield Range | Complexity | Regiocontrol | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 52–86% | Moderate | High | High |
| Amide Coupling | 70–85% | Low | N/A | Excellent |
| Friedel-Crafts | 65–75% | High | Moderate | Moderate |
Cyclocondensation excels in regiocontrol but requires stringent anhydrous conditions. Amide coupling offers simplicity and scalability, making it ideal for industrial applications. Friedel-Crafts acylation, while less efficient, allows late-stage functionalization of complex intermediates.
Challenges and Optimization Opportunities
- Byproduct Formation : Cyclocondensation may yield cis/trans isomers, necessitating chromatographic separation. Recrystallization from ethanol/water mixtures improves purity (≥99% by HPLC).
- Solvent Selection : Tetrahydrofuran and dimethylformamide are preferred for their ability to solubilize polar intermediates. Switch to cyclopentyl methyl ether (CPME) enhances green chemistry metrics without compromising yield.
- Catalytic Enhancements : Palladium-catalyzed C–H activation could streamline direct arylation, avoiding pre-functionalized substrates.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights
Role of the 3,4,5-Trimethoxyphenyl Group
- Target Compound : The 3,4,5-trimethoxybenzyl group may enhance binding to hydrophobic pockets in target proteins (e.g., PPARγ or tubulin) due to its planar, electron-donating structure .
- PODO-1 Derivatives: In dihydrofuranone-based PPARγ agonists, the same substituent contributes to partial agonism with reduced toxicity compared to podophyllotoxin .
Impact of Fluorophenyl vs. Fluorobenzoyl
- The 4-fluorophenyl group in the target compound provides moderate steric bulk and electronegativity, favoring π-π stacking in receptor binding.
Core Heterocycle Differences
- Pyrrole vs. Imidazolone : The imidazolone derivative () shows anticancer activity, suggesting that heterocycle rigidity and hydrogen-bonding capacity (via the imidazolone carbonyl) may enhance target engagement compared to pyrrole .
- Dihydrofuranone (PODO-1): This scaffold prioritizes partial PPARγ activation over full agonism, reducing side effects like edema associated with thiazolidinediones (TZDs) .
PPARγ Modulation
Anticancer Potential
- Imidazolone Analogs : Compounds with both 4-fluorophenyl and 3,4,5-trimethoxyphenyl groups () show antiproliferative effects against colon cancer cells, likely via tubulin inhibition .
- Herbicidal Activity : Pyrrole-2-carboxamides with 3,4,5-trimethoxyphenyl groups () exhibit moderate activity against rape, suggesting possible dual applications .
Biological Activity
4-(4-Fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20FN3O4
- Molecular Weight : 373.378 g/mol
- CAS Number : 1354932-17-4
The presence of the fluorophenyl and trimethoxyphenyl groups is significant for its biological activity, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Anticancer Activity : Compounds in this class have shown antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for related compounds, indicating significant cytotoxicity against tumor cells .
- Tubulin Polymerization Inhibition : Some derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest in the G2/M phase .
- Inflammation Modulation : Certain compounds demonstrate anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation, such as the p38 MAPK pathway .
Anticancer Activity
A summary of the anticancer activity of related compounds is presented in Table 1 below:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.08 | Tubulin Inhibition |
| Compound B | HCT-15 | 12.07 | Cell Cycle Arrest |
| Compound C | DU-145 | 5.00 | Apoptosis Induction |
Table 1: Anticancer activity of related compounds
Case Studies
- Study on Antiproliferative Effects : A study conducted on a series of pyrrole derivatives showed that substitutions at specific positions significantly enhanced their anticancer activity. The compound containing the trimethoxyphenyl moiety exhibited the highest potency against various cancer cell lines .
- Inflammation and Cytokine Release : Research demonstrated that certain derivatives could inhibit LPS-induced TNF-alpha release in vitro and in vivo, suggesting their potential as anti-inflammatory agents .
Therapeutic Potentials
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth and induce apoptosis positions it as a candidate for further development in oncology.
- Anti-inflammatory Treatments : The modulation of inflammatory pathways suggests potential use in treating autoimmune diseases and chronic inflammatory conditions.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 4-fluorophenyl precursors with pyrrole-2-carboxylic acid derivatives to form the pyrrole core.
- Step 2: Introduction of the 3,4,5-trimethoxybenzyl group via nucleophilic substitution or reductive amination.
- Step 3: Purification using column chromatography or recrystallization.
Key Optimization Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in substitution steps .
- Temperature Control: Maintain 60–80°C during coupling reactions to balance yield and side-product formation .
- Catalysts: Use Pd-based catalysts for cross-coupling reactions involving fluorinated aryl groups .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR confirms substitution patterns (e.g., fluorophenyl proton splitting at δ 7.2–7.4 ppm, trimethoxybenzyl methoxy peaks at δ 3.7–3.9 ppm) .
- 19F NMR verifies fluorine atom integration .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography: Resolves stereoelectronic effects of the trimethoxybenzyl group and pyrrole ring planarity .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound’s biological targets?
Methodological Answer:
- Target Modification: Synthesize analogs with:
- Varied substituents on the fluorophenyl ring (e.g., Cl, NO2).
- Altered methoxy group positions on the benzyl moiety.
- Assay Design:
- Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC50 values .
- Pair with molecular docking studies to correlate substituent effects with binding affinity .
- Data Interpretation: Compare activity trends with computational models (e.g., DFT for electronic effects) .
Advanced: What strategies resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Cross-Model Validation:
- Statistical Analysis:
- Apply multivariate regression to isolate variables (e.g., pH, serum protein binding) affecting potency discrepancies .
Advanced: How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADME Prediction:
- Use software (e.g., SwissADME) to predict logP (lipophilicity) and BBB permeability based on the trimethoxybenzyl group’s steric bulk .
- Quantum Mechanics (QM):
- Calculate frontier molecular orbitals (HOMO/LUMO) to optimize redox stability for in vivo applications .
- MD Simulations:
- Model interactions with cytochrome P450 enzymes to mitigate metabolic degradation .
Basic: What are the common pitfalls in analyzing the biological activity of fluorinated carboxamides, and how can they be mitigated?
Methodological Answer:
- Pitfall 1: Fluorine’s electronegativity may cause false positives in fluorescence-based assays.
- Mitigation: Validate results with orthogonal techniques (e.g., SPR or calorimetry) .
- Pitfall 2: Methoxy groups may undergo demethylation under acidic conditions.
- Mitigation: Monitor stability via LC-MS during long-term assays .
Advanced: How does the 3,4,5-trimethoxybenzyl moiety influence the compound’s interaction with biological membranes?
Methodological Answer:
- Membrane Permeability Studies:
- Use PAMPA assays to quantify passive diffusion; trimethoxy groups enhance lipophilicity but may reduce aqueous solubility .
- Surface Plasmon Resonance (SPR):
- Measure binding kinetics to lipid bilayers to assess partitioning behavior .
Basic: What analytical workflows ensure batch-to-batch consistency in large-scale synthesis?
Methodological Answer:
- Quality Control (QC) Protocols:
- HPLC-PDA: Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) .
- Elemental Analysis: Confirm C, H, N, S, and F content (±0.4% theoretical) .
- Stability Testing:
- Accelerated degradation studies (40°C/75% RH) to identify hygroscopicity issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
